molecular formula C11H11F3N2O4 B8588325 2,2,2-trifluoro-N-[2-(4-methoxy-3-nitrophenyl)ethyl]acetamide CAS No. 81654-48-0

2,2,2-trifluoro-N-[2-(4-methoxy-3-nitrophenyl)ethyl]acetamide

Cat. No. B8588325
CAS RN: 81654-48-0
M. Wt: 292.21 g/mol
InChI Key: GKYJAMDAVWPHFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-trifluoro-N-[2-(4-methoxy-3-nitrophenyl)ethyl]acetamide is a useful research compound. Its molecular formula is C11H11F3N2O4 and its molecular weight is 292.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2,2-trifluoro-N-[2-(4-methoxy-3-nitrophenyl)ethyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,2-trifluoro-N-[2-(4-methoxy-3-nitrophenyl)ethyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

81654-48-0

Product Name

2,2,2-trifluoro-N-[2-(4-methoxy-3-nitrophenyl)ethyl]acetamide

Molecular Formula

C11H11F3N2O4

Molecular Weight

292.21 g/mol

IUPAC Name

2,2,2-trifluoro-N-[2-(4-methoxy-3-nitrophenyl)ethyl]acetamide

InChI

InChI=1S/C11H11F3N2O4/c1-20-9-3-2-7(6-8(9)16(18)19)4-5-15-10(17)11(12,13)14/h2-3,6H,4-5H2,1H3,(H,15,17)

InChI Key

GKYJAMDAVWPHFR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 30 g (0.121 mole) of the amide in 254 ml of trifluoroacetic acid at 0° under an argon atmosphere was added dropwise with stirring a solution of 7.5 ml (0.12 mole) of conc. nitric acid in 56 ml of trifluoroacetic acid. The reaction mixture was stirred at 0° for 1/2 hour and at room temperature for 2 hours. The solvents were evaporated. The residue was dissolved in ethyl acetate which was extracted with 5% hydrochloric acid, dilute sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate and activated charcoal. After filtering, the solvents were removed to give 34.8 g (98%) of crude (2-trifluoroacetamidoethyl)-3-nitro-4-methoxybenzene which was an amber-colored solid. This material was recrystallized from 400 ml of 1:3 ethyl acetate-hexane to give 25.3 g (71.5%) of the product, m.p. 92.5°-93.0°. The mother liquors were concentrated and recrystallized to give a second crop, 4.59 g (13%), m.p. 90°-92° C.
Name
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
254 mL
Type
solvent
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step Two
Quantity
56 mL
Type
solvent
Reaction Step Two

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